6-Alpha Naloxol

Descripción

Relationship to Naloxone (B1662785) and other Morphinan (B1239233) Derivatives

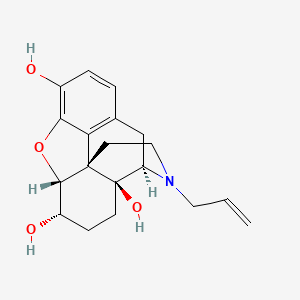

6-Alpha Naloxol (B12781492), also known as α-naloxol or 6-hydroxy naloxone, is structurally derived from the morphinan class of compounds. caymanchem.com Its direct precursor is naloxone, from which it is formed through the reduction of the C6-ketone group to a 6-alpha-hydroxyl group. wikipedia.org This seemingly minor structural modification results in a distinct pharmacological profile compared to its parent compound. Both naloxone and 6-Alpha Naloxol share the fundamental morphinan skeleton, which is characteristic of many opioid agonists and antagonists. caymanchem.comwikipedia.org The formal chemical name for this compound is (5α,6α)-4,5-epoxy-17-(2-propen-1-yl)-morphinan-3,6,14-triol. caymanchem.com

| Compound | Formal Chemical Name | Molecular Formula | Key Structural Feature at C6 |

| Naloxone | (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propen-1-yl)morphinan-6-one | C₁₉H₂₁NO₄ | Ketone (=O) |

| This compound | (5α,6α)-4,5-epoxy-17-(2-propen-1-yl)-morphinan-3,6,14-triol | C₁₉H₂₃NO₄ | Alpha-hydroxyl (-OH) |

Status as a Key Endogenous Opioid Metabolite

This compound is recognized as a primary and active human metabolite of naloxone. wikipedia.orgcerilliant.comtargetmol.com Following administration, naloxone is metabolized in the body, with this compound being one of the resulting compounds. cerilliant.comcerilliant.com Its presence in urine is an indicator of naloxone exposure, making it a crucial analytical reference material in clinical toxicology, forensic analysis, and pharmaceutical research for naloxone testing. cerilliant.comcerilliant.com

Propiedades

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWHERQFMBEHNG-AQQQZIQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942579 | |

| Record name | alpha-Naloxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20410-95-1 | |

| Record name | (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naloxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Naloxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NALOXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Neuropharmacological Investigations of Opioid Systems

Foundational Synthetic Pathways from Naloxone

The principal and most direct method for synthesizing 6α-naloxol is from its parent compound, naloxone. wikipedia.org This process hinges on a targeted chemical reduction.

Naloxone's structure features a ketone group at the C6 position of its morphinan (B1239233) skeleton. nih.gov The foundational synthetic route to 6α-naloxol involves the selective reduction of this C6 ketone into a secondary alcohol. drugbank.comhhs.gov This conversion is a pivotal step, as the resulting hydroxyl group's spatial orientation defines the final product. The reduction specifically targets the carbonyl (C=O) double bond, converting it into a hydroxyl (OH) group, thereby transforming naloxone into naloxol. wikipedia.org

The reduction of the C6 ketone is typically accomplished using complex metal hydride reagents. The most common of these are Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). libretexts.orglibretexts.org

The general mechanism for this reduction involves a nucleophilic attack by a hydride ion (H⁻) on the electrophilic carbon of the ketone's carbonyl group. libretexts.orgchemistrysteps.com The polar metal-hydrogen bond in the reducing agent serves as the source of the hydride. libretexts.org This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically involving a solvent like methanol (B129727) for NaBH₄ or a separate water workup for LiAlH₄, neutralizes the alkoxide to yield the final alcohol product. libretexts.orgyoutube.comrochester.edu

While both reagents can reduce ketones, they have distinct properties and reactivities. libretexts.org LiAlH₄ is a significantly stronger and more reactive reducing agent than NaBH₄, capable of reducing a wider range of functional groups, including esters and carboxylic acids. libretexts.orgmasterorganicchemistry.com NaBH₄ is a milder and more selective reagent, primarily reducing aldehydes and ketones, which makes it suitable for this specific transformation without affecting other parts of the naloxone molecule. chemistrysteps.comyoutube.com

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Milder, more selective. youtube.com | Stronger, highly reactive. libretexts.orgmasterorganicchemistry.com |

| Substrate Scope | Reduces aldehydes and ketones. youtube.com | Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. masterorganicchemistry.com |

| Solvent Compatibility | Can be used in protic solvents like methanol and ethanol. libretexts.org | Reacts violently with protic solvents; requires anhydrous, non-protic solvents like ether or THF. chemistrysteps.comrochester.edu |

| Workup | Solvent typically provides the proton for the alkoxide intermediate. libretexts.org | Requires a separate, careful aqueous workup step to protonate the alkoxide and decompose excess reagent. rochester.edu |

Stereochemical Control in Synthesis

The reduction of the C6 ketone introduces a new chiral center, leading to significant stereochemical considerations.

The reduction of the planar C6 ketone in naloxone can result in the formation of two different stereoisomers, or epimers: 6α-naloxol and 6β-naloxol. wikipedia.org These molecules differ only in the three-dimensional arrangement of the newly formed hydroxyl group at the C6 position. In the 6α epimer, the hydroxyl group is in an axial orientation, while in the 6β epimer, it is in an equatorial position. The specific configuration of this chiral center is often determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) studies.

Achieving high stereoselectivity for the 6α-naloxol epimer presents a significant synthetic challenge. The stereochemical outcome of the reduction is highly dependent on the reagent used and the reaction conditions. The hydride ion can attack the carbonyl carbon from either the top or bottom face, leading to a mixture of products.

Research indicates that the reduction of naloxone with borohydride reagents tends to yield the 6α-hydroxy orientation as the major product. researchgate.net However, achieving complete selectivity is difficult. Conversely, certain reagents have been shown to produce the opposite stereoisomer with very high fidelity. For instance, the use of formamidinesulfinic acid in an aqueous alkaline medium stereospecifically reduces naloxone to the corresponding 6β-hydroxy epimer, with no detectable amounts of the 6α epimer being formed. This high selectivity for the beta form underscores the challenge of finding conditions that exclusively favor the alpha form. Therefore, a key optimization challenge is the selection of a reducing agent and reaction parameters that maximize the yield of 6α-naloxol while minimizing the formation of the 6β-naloxol byproduct.

| Reagent | Predominant Stereochemical Outcome | Source |

|---|---|---|

| Sodium Borohydride (or other borohydrides) | Major product is the 6α-hydroxy epimer. | researchgate.net |

| Formamidinesulfinic Acid | Stereospecific formation of the 6β-hydroxy epimer. |

Advanced Synthetic Methodologies

Beyond the direct reduction of naloxone, more advanced strategies can be employed in the synthesis of related morphinan structures. While not always applied directly to 6α-naloxol production, these methods showcase sophisticated chemical approaches. One such method is the Mitsunobu reaction, which has been used to stereoselectively convert α-naloxol into β-naloxol, demonstrating a pathway for inverting the stereochemistry at the C6 position after it has been formed. wikipedia.org

Other advanced syntheses in this chemical family start further back than naloxone. For example, some syntheses begin with oxymorphone, which is first protected and then undergoes a reaction with a Grignard reagent to install the desired N-substituent, a process that can ultimately lead to compounds like naloxone. researchgate.net Such multi-step sequences involving protecting groups and highly reactive organometallic reagents represent a more complex, but potentially more versatile, approach to constructing these intricate molecules. researchgate.netnih.gov

Protected Intermediate Strategies (e.g., 3-O-Methoxyethoxymethyl (MEM) Protection)

To achieve selective modification at the C6 position, other reactive functional groups within the naloxone scaffold must be temporarily blocked. The phenolic hydroxyl group at the C3 position is particularly susceptible to undesired side reactions during synthesis. To prevent this, a protecting group strategy is employed.

One common method involves the protection of the C3-hydroxyl group of naloxone with a methoxyethoxymethyl (MEM) ether. This reaction is typically carried out by treating naloxone with methoxyethyl chloride in the presence of a base. acs.org The resulting intermediate, 3-O-MEM-naloxone, masks the reactive phenol, allowing for subsequent selective reduction of the C6-keto group. acs.orgrsc.org The MEM group is advantageous due to its stability under the basic and nucleophilic conditions required for later steps, yet it can be removed under mild acidic conditions, such as with hydrobromic acid or hydrochloric acid in ethyl acetate (B1210297), to yield the final product. acs.orgrsc.org An improved process for preparing naloxegol (B613840) highlights the isolation of 3-O-MEM α-naloxol as a solid oxalate (B1200264) salt, which enhances purity by minimizing the formation of impurities. acs.org

Alternative protecting groups have also been explored. For instance, a pivalate (B1233124) ester has been used to protect the phenolic hydroxyl group. This is achieved by reacting naloxone with pivaloyl chloride. acs.org The pivalate group is sufficiently robust to withstand the subsequent synthetic transformations but can be readily hydrolyzed in the final deprotection step. acs.org

Table 1: Protecting Group Strategies for Naloxone

| Protecting Group | Reagent | Key Feature |

|---|---|---|

| Methoxyethoxymethyl (MEM) | Methoxyethyl Chloride (MEM-Cl) | Stable to basic/nucleophilic conditions; removed with mild acid. acs.orgacs.org |

Stereoselective Reagents and Reaction Conditions

The conversion of the C6-keto group of the protected naloxone intermediate to the 6-alpha-hydroxyl group of 6-alpha-naloxol is a critical step that defines the compound's stereochemistry. The formation of the alternative 6-beta-naloxol epimer is a possible side reaction that must be minimized through the use of specific stereoselective reducing agents. researchgate.net

The synthesis of naloxegol, a derivative of 6-alpha-naloxol, employs a highly stereoselective reduction. After protection of the C3-hydroxyl group, the ketone is treated with a sterically hindered hydride reagent. The use of potassium tri-sec-butylborohydride has been reported to exclusively provide the desired α-alcohol in high yield (85%). acs.org This high degree of stereoselectivity is attributed to the steric bulk of the reagent, which favors hydride attack from the less hindered face of the ketone, resulting in the formation of the thermodynamically stable equatorial alpha-hydroxyl group. Other methods for stereoselective ketone reduction often involve reagents like lithium aluminium hydride or various boranes, where the choice of reagent and reaction conditions dictates the diastereomeric outcome. digitellinc.comnih.gov

Table 2: Stereoselective Reduction of Protected Naloxone

| Reagent | Product | Yield | Reference |

|---|

Derivatization for Modified Pharmacological Profiles

The 6-alpha-hydroxyl group of 6-alpha-naloxol is a prime site for structural modification to create derivatives with tailored pharmacological properties. These modifications can dramatically alter the molecule's size, polarity, and ability to cross biological membranes like the blood-brain barrier.

Polyethylene (B3416737) Glycol (PEG) Conjugation to the 6-Alpha Hydroxyl Group (e.g., Naloxegol)

A significant derivatization of 6-alpha-naloxol is the covalent attachment of a polyethylene glycol (PEG) chain to its 6-alpha-hydroxyl group, a process known as PEGylation. This modification led to the development of naloxegol, a peripherally acting mu-opioid receptor antagonist.

The synthesis of naloxegol involves the deprotonation of the 6-alpha-hydroxyl group of the protected intermediate (3-O-MEM-6-alpha-naloxol) using a strong base, such as sodium hydride (NaH), to form an alkoxide. acs.org This nucleophilic alkoxide is then alkylated with a monomethoxy-terminated PEG chain containing a leaving group, such as bromide (e.g., CH₃(OCH₂CH₂)₇Br). acs.org This reaction yields the PEGylated intermediate, which is then deprotected at the C3 position to give naloxegol. acs.org The presence of the PEG moiety significantly increases the molecule's size and hydrophilicity, which limits its ability to cross the blood-brain barrier. acs.org This restriction of action to peripheral opioid receptors is the key pharmacological feature of naloxegol. acs.org The final product is often converted to a stable salt form, such as naloxegol oxalate, for pharmaceutical use. acs.org

Other Structural Modifications (e.g., Spirohydantoin Derivatives)

Beyond PEGylation, other structural modifications of the morphinan scaffold at the C6 position have been investigated to explore different pharmacological activities. One such modification is the creation of spirohydantoin derivatives. While direct synthesis from 6-alpha-naloxol is not extensively documented, the synthesis of oxymorphone-6-alpha-spirohydantoin provides a relevant example of this type of structural alteration. Oxymorphone shares the same core morphinan structure as naloxone but has a methyl group instead of an allyl group on the nitrogen atom.

The synthesis of such spiro-fused heterocyclic derivatives typically involves a multi-step sequence starting from the C6-ketone. Although specific synthetic details for a naloxone-based spirohydantoin are not provided in the available literature, related syntheses of spiroindanyl derivatives of naltrexone (B1662487) suggest complex chemical transformations are required to introduce such bulky, orthogonally-oriented groups. digitellinc.com These modifications aim to probe the binding pockets of opioid receptors and develop ligands with novel selectivity and activity profiles. The synthesis of a naloxone-6α-spirohydantoin has been reported in the literature, indicating its potential as a long-acting opiate antagonist. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-alpha-naloxol |

| 6-beta-naloxol |

| 3-O-MEM-6-alpha-naloxol |

| 3-O-MEM-naloxone |

| Allyl bromide |

| Codeine |

| Hydrocodone |

| Hydromorphone |

| Lithium aluminium hydride |

| Methoxyethyl chloride |

| Morphine |

| Nalbuphine |

| Naloxone |

| Naloxegol |

| Naloxegol oxalate |

| Naltrexone |

| Oripavine |

| Oxycodone |

| Oxymorphone |

| Oxymorphone-6-alpha-spirohydantoin |

| Pivaloyl chloride |

| Potassium tri-sec-butylborohydride |

| Sodium hydride |

Opioid Receptor Interactions and Mechanism of Action

Receptor Binding Affinity and Selectivity

The interaction of 6-alpha-naloxol with the three primary opioid receptors—mu (μ), delta (δ), and kappa (κ)—defines its pharmacological identity.

6-alpha-naloxol functions as a competitive antagonist at the mu-opioid receptor (MOR). nih.gov This means it binds to the receptor and blocks it, preventing agonists like morphine from activating it. In vivo studies have revealed significant differences in potency when compared to its parent compound, naloxone (B1662785). In opioid-naïve conditions, naloxone is approximately five times more potent than 6-alpha-naloxol. nih.govnih.gov However, this potency gap widens dramatically following pretreatment with morphine, where naloxone becomes about 65 times more potent than 6-alpha-naloxol in precipitating withdrawal signs. nih.govresearchgate.net This disparity underscores that while both are MOR antagonists, their mechanism of action differs significantly in the context of opioid dependence. nih.gov

| Condition | Relative Potency (Naloxone vs. 6-Alpha-Naloxol) |

|---|---|

| Morphine-Naïve | ~5-fold greater potency for Naloxone nih.govnih.gov |

| Post-Morphine Pretreatment | ~65-fold greater potency for Naloxone nih.govresearchgate.net |

6-alpha-naloxol also interacts with delta-opioid receptors (DOR). Research indicates that chronic exposure to opioid agonists can lead to an increase in the basal signaling activity of so-called constitutively active delta-opioid receptors. nih.gov As a neutral antagonist, 6-alpha-naloxol is capable of blocking the activity of exogenous or endogenous agonists at these receptors. nih.gov While detailed binding affinity values (Ki) for 6-alpha-naloxol at the DOR are not as extensively documented as for MOR, its interaction is a recognized aspect of its pharmacological profile.

The interaction of 6-alpha-naloxol with kappa-opioid receptors (KOR) is understood partly through the study of structurally related compounds. For instance, its analogue 6-beta-naltrexol (B10792496) demonstrates a high binding affinity for KOR, second only to its affinity for MOR. researchgate.net This suggests that compounds with this structural backbone interact significantly with the kappa receptor. While specific binding data for 6-alpha-naloxol at KOR is limited in available research, it is classified as a full antagonist at all three opioid receptors based on functional assays. researchgate.net

Characterization of Antagonistic Efficacy

The efficacy of an antagonist describes its effect on the receptor's intrinsic activity. 6-alpha-naloxol is distinguished by its profile as a neutral antagonist, which contrasts sharply with the context-dependent inverse agonism of naloxone.

6-alpha-naloxol is characterized as a neutral antagonist. nih.govnih.gov This means that it binds to the opioid receptor and blocks it from being activated by an agonist, but it does not, on its own, alter the receptor's basal level of signaling activity. nih.govnih.gov Even in states of opioid dependence where receptors may become constitutively active, 6-alpha-naloxol simply occupies the receptor, preventing agonist binding without suppressing this baseline activity. nih.govnih.gov This property is a defining feature of its mechanism of action.

A critical distinction in opioid pharmacology is between neutral antagonism and inverse agonism. While naloxone acts as a neutral antagonist in untreated cells, its pharmacological profile changes after prolonged exposure to an opioid agonist like morphine. nih.gov In a morphine-dependent state, opioid receptors can exhibit enhanced basal signaling, and under these conditions, naloxone acts as an inverse agonist—it not only blocks the receptor but actively suppresses this basal signaling. nih.govresearchgate.net

6-alpha-naloxol does not share this property; it remains a neutral antagonist regardless of prior morphine treatment. nih.gov This fundamental difference in mechanism is believed to be a primary reason for the much greater potency of naloxone in precipitating withdrawal symptoms in opioid-dependent individuals. nih.govnih.gov By suppressing the receptor's constitutive activity, naloxone induces a more profound and abrupt disruption of the altered homeostatic state, whereas 6-alpha-naloxol's effect is limited to blocking agonist access. nih.govresearchgate.net

| Compound | Pharmacological Profile | Mechanism in Opioid-Dependent State |

|---|---|---|

| 6-Alpha-Naloxol | Neutral Antagonist nih.govnih.gov | Blocks agonist binding without affecting the receptor's basal signaling. nih.govnih.gov |

| Naloxone | Context-Dependent Inverse Agonist nih.gov | Blocks agonist binding and actively suppresses the receptor's enhanced basal signaling. nih.govresearchgate.net |

Role in Modulating Basal Receptor Signaling in Opioid Dependence

The mu-opioid receptor (MOR) is known to exhibit a level of spontaneous, agonist-independent signaling, often referred to as basal signaling. nih.gov This intrinsic activity means the receptor can signal without any activating drug or molecule present. Research suggests that this basal signaling activity of the MOR is a significant factor in the mechanisms underlying narcotic dependence. nih.govresearchgate.net In a state of opioid dependence, induced by chronic exposure to agonists like morphine, the basal signaling of the MOR can be altered. nih.govmdpi.com

In this context, opioid antagonists are classified based on their effect on this basal signaling:

Inverse Agonists : These are ligands that not only block the effects of agonists but also suppress the receptor's basal signaling activity. nih.gov

Neutral Antagonists : These ligands block the effects of agonists but have no effect on the basal signaling of the receptor. nih.govnih.gov

Studies have demonstrated that 6-alpha-naloxol functions as a neutral antagonist at the mu-opioid receptor. nih.gov Unlike naloxone and naltrexone (B1662487), which display inverse agonist properties by suppressing basal signaling in morphine-pretreated models, 6-alpha-naloxol remains a neutral antagonist regardless of prior morphine exposure. nih.gov This distinction is critical; the inverse agonism of naloxone is hypothesized to contribute to the severity of precipitated withdrawal symptoms in dependent individuals by abruptly shutting down the receptor's basal activity. nih.gov In contrast, neutral antagonists like 6-alpha-naloxol and the related compound 6-beta-naltrexol are associated with significantly less severe withdrawal symptoms, a finding that supports the hypothesis about the role of basal signaling in dependence. nih.govresearchgate.netdocumentsdelivered.com

The ability of 6-alpha-naloxol to block opioid agonists without disturbing the receptor's intrinsic activity points to its unique pharmacological profile in the context of opioid dependence. nih.govnih.gov

| Compound | Classification | Effect on Basal MOR Signaling (Naive State) | Effect on Basal MOR Signaling (Morphine-Dependent State) |

|---|---|---|---|

| 6-Alpha-Naloxol | Neutral Antagonist | No effect nih.gov | No effect nih.gov |

| Naloxone | Neutral Antagonist / Inverse Agonist | No effect nih.gov | Suppresses basal signaling (acts as inverse agonist) nih.govresearchgate.net |

| Naltrexone | Neutral Antagonist / Inverse Agonist | No effect or slight increase nih.govresearchgate.net | Suppresses basal signaling (acts as inverse agonist) nih.govresearchgate.net |

| 6-Beta-Naltrexol | Neutral Antagonist | No effect nih.govresearchgate.net | No effect nih.govresearchgate.net |

Molecular Pathways and Downstream Targets

The actions of 6-alpha-naloxol are defined by its interaction with the molecular machinery that opioid receptors use to transmit signals within a cell.

G-Protein Coupling and Associated Signaling Pathways

Opioid receptors, including the mu-opioid receptor, are members of the G-protein-coupled receptor (GPCR) superfamily. nih.govnih.gov These receptors exert their effects by activating intracellular heterotrimeric G-proteins, primarily of the Gi/o class, which are inhibitory in nature. nih.gov Upon activation by an agonist, the receptor stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein. nih.gov This causes the Gα-GTP and Gβγ subunits to dissociate and interact with various downstream effectors. nih.gov Key downstream effects include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, inhibition of calcium channels, and activation of potassium channels. nih.govnih.gov

As a neutral antagonist, 6-alpha-naloxol competitively binds to the mu-opioid receptor, physically blocking agonists from binding and initiating this signaling cascade. nih.govnih.gov However, crucial to its classification, 6-alpha-naloxol itself does not affect the basal or spontaneous level of G-protein coupling that occurs in the absence of an agonist. nih.govresearchgate.net This is a fundamental distinction from inverse agonists, which actively reduce this basal G-protein activity. nih.gov The termination of the signal is achieved through the hydrolysis of GTP to GDP by the Gα subunit, a process accelerated by Regulator of G-protein Signaling (RGS) proteins. nih.govfrontiersin.org

Assessment via Cyclic AMP Levels and GTPγS Binding Assays

The functional activity of compounds like 6-alpha-naloxol at the molecular level is quantified using specific laboratory tests, known as functional assays. nih.govnih.gov The most common of these are GTPγS binding assays and the measurement of cyclic AMP (cAMP) levels. nih.govnih.gov

The [35S]GTPγS binding assay is a direct measure of G-protein activation. nih.gov It uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the Gα subunit upon receptor activation. nih.gov Because it is resistant to hydrolysis, it remains bound, allowing for the quantification of G-protein activation as a direct functional output of receptor activity. nih.gov These assays are instrumental in differentiating between agonists (which increase binding), inverse agonists (which decrease basal binding), and neutral antagonists (which have no effect on basal binding but block agonist-stimulated binding). nih.gov

Biotransformation and Pharmacokinetic Considerations in Research Models

Endogenous Formation and Enzymatic Processes

The creation of 6-alpha naloxol (B12781492) from naloxone (B1662785) is not a random biological event but a specific, enzyme-driven process. This biotransformation primarily occurs in the liver.

The primary enzyme responsible for the conversion of naloxone to 6-alpha naloxol is naloxone reductase. researchgate.net Research has demonstrated that this enzyme is identical to morphine 6-dehydrogenase, an enzyme that also acts on other alkaloids. researchgate.netnih.govsemanticscholar.org This enzyme catalyzes the stereospecific reduction of the 6-keto group of naloxone, resulting in the formation of the 6-alpha-hydroxyl congener, this compound. researchgate.net The identity of the two enzymes was confirmed through purification procedures where the elution profiles and activity ratios of naloxone reductase and morphine 6-dehydrogenase were identical and constant. researchgate.net

The enzymatic reduction of naloxone by morphine 6-dehydrogenase requires a cofactor. The enzyme can utilize either Nicotinamide Adenine Dinucleotide (NADH) or Nicotinamide Adenine Dinucleotide Phosphate (NADPH). researchgate.net However, there is a clear preference. In studies with guinea-pig liver morphine 6-dehydrogenase, the enzyme showed different affinities and maximum reaction velocities (Vmax) for each cofactor. The Michaelis constant (Km) for NADPH was 6.5 µM, while for NADH it was 2.2 µM, indicating a higher affinity for NADH. researchgate.net Conversely, the Vmax for naloxone reduction was higher with NADPH (1.2 units/mg protein) compared to NADH (0.5 units/mg protein). researchgate.net

| Cofactor | Km (µM) | Vmax (units/mg protein) | Optimal pH |

| NADPH | 6.5 | 1.2 | 6.8 |

| NADH | 2.2 | 0.5 | 6.2 |

| Table 1: Cofactor kinetics for the reduction of naloxone by guinea-pig liver morphine 6-dehydrogenase. Data sourced from Biochemical Pharmacology. researchgate.net |

The presence of morphine has been found to stimulate the metabolism of naloxone to this compound in guinea pigs. nih.gov This suggests a complex interaction at the enzymatic level, where the presence of one opioid can influence the metabolic pathway of another. nih.govnih.gov Studies in rats have also shown that pretreatment with morphine significantly alters the in vivo potency difference between naloxone and this compound. researchgate.netnih.gov While naloxone was only 5-fold more potent than its metabolite in morphine-naïve rats, this increased to a 65-fold difference after morphine pretreatment, suggesting that morphine dependence can significantly impact the functional consequences of naloxone metabolism. researchgate.netnih.govacs.org

Species Variability in Metabolic Capacity for Naloxone Reduction

The metabolic conversion of naloxone shows considerable variability among different animal species. While the guinea pig liver has been a primary model for studying the reduction of naloxone to this compound, other species exhibit different metabolic profiles. researchgate.netnih.gov For instance, research in rats has been used to compare the in vivo potency of naloxone and this compound, which is inherently linked to their metabolic processing and receptor interactions within that species. researchgate.netnih.gov Studies in mice have also been conducted to characterize the effects of naloxone and its derivatives. researchgate.net These differences in drug action and potency between species like guinea pigs and rats may be attributed to variations in the distribution of opioid receptor subtypes or differing metabolic enzyme activities. nih.gov This highlights that findings from one species, such as the guinea pig, cannot be directly extrapolated to others, including humans, without further investigation.

Metabolic Fate of this compound Derivatives (e.g., Naloxegol)

Naloxegol (B613840), a PEGylated derivative of naloxone, is designed to act primarily on peripheral opioid receptors. Its metabolic pathway is distinct and has been extensively studied.

The metabolism of naloxegol is predominantly carried out by the cytochrome P450 (CYP) system in the liver. researchgate.net In vitro studies have confirmed that Phase I metabolism is mainly catalyzed by CYP3A4 and CYP3A5. These enzymes are responsible for processes such as N-dealkylation, O-demethylation, and oxidation. There is also a minor contribution from another CYP enzyme, CYP2D6. The significant role of the CYP3A subfamily in naloxegol's breakdown makes it susceptible to drug-drug interactions with strong inhibitors or inducers of these enzymes. researchgate.net

| Derivative | Primary Metabolizing Enzymes | Minor Metabolizing Enzymes |

| Naloxegol | CYP3A4, CYP3A5 | CYP2D6 |

| Table 2: Key Cytochrome P450 enzymes involved in the metabolism of the naloxone derivative, naloxegol. |

Identification of Metabolites of Conjugated Forms

The biotransformation of naloxone, the parent compound of 6-alpha-naloxol, is a multifaceted process primarily occurring in the liver. hhs.govyoutube.com The main metabolic pathway is glucuronidation, where naloxone is directly conjugated with glucuronic acid to form its principal metabolite, naloxone-3-glucuronide (B1512897). hhs.govyoutube.comdrugbank.compfizer.com This process is a crucial step in preparing the compound for excretion. youtube.com

In addition to direct conjugation, naloxone undergoes metabolism via the reduction of its 6-keto group. hhs.gov This reductive pathway yields the isomeric alcohol metabolites 6-alpha-naloxol and 6-beta-naloxol. wikipedia.org Therefore, 6-alpha-naloxol is a significant, active human metabolite of naloxone that is formed alongside the conjugated metabolite, naloxone-3-glucuronide. drugbank.combiomol.com Research in rabbit liver models has identified specific enzymes, naloxone reductases (NR1 and NR2), which are members of the aldo-keto reductase superfamily, responsible for the stereospecific reduction of naloxone to 6-alpha-naloxol and 6-beta-naloxol. After administration, metabolites such as naloxone-3-glucuronide and naloxol are detected in the urine. drugbank.com

Pharmacokinetic Implications for In Vivo Efficacy

Pharmacokinetic Implications for In Vivo Efficacy

Central Nervous System Penetration and Blood-Brain Barrier Dynamics (especially for derivatives)

The ability of an opioid antagonist to be effective is highly dependent on its capacity to cross the blood-brain barrier (BBB) and reach opioid receptors in the central nervous system (CNS). The parent compound, naloxone, demonstrates rapid penetration into the brain. biomol.com Studies investigating its transport across the BBB indicate that its influx is not mediated by the P-glycoprotein (P-gp) efflux transporter, a common mechanism that removes many xenobiotics from the brain. fda.gov This lack of P-gp-mediated efflux contributes to naloxone's ability to achieve therapeutic concentrations in the CNS quickly. fda.gov

In contrast, its metabolite, 6-alpha-naloxol, appears to have different BBB dynamics. Research suggests a delay in the onset of its action at opioid receptors within the CNS. This delayed effect points to a slower or less efficient penetration of the blood-brain barrier compared to naloxone, which significantly influences its potency and therapeutic action profile.

Temporal Aspects of Antagonist Action and Potency

The antagonist effects of 6-alpha-naloxol exhibit unique temporal characteristics, particularly when compared to its parent compound, naloxone. While 6-alpha-naloxol is an active opioid antagonist, its potency in vivo is not static and changes significantly over time following administration. hhs.govnih.gov

Research using suppression of operant responding in rats as an index of withdrawal has shown that the potency of 6-alpha-naloxol increases dramatically as time progresses. hhs.gov In the early phase of testing (5-15 minutes post-injection), naloxone was found to be over 100 times more potent than 6-alpha-naloxol. nih.gov However, in the late phase of testing (25-35 minutes post-injection), this difference in potency decreased to just 9-fold. nih.gov This demonstrates a significant, time-dependent increase in the potency of 6-alpha-naloxol, which is not observed with naloxone. hhs.gov This dynamic shift is attributed to the delay in 6-alpha-naloxol reaching its target receptors in the CNS. hhs.govnih.gov

The following table details the changing relative potency of naloxone to 6-alpha-naloxol over different time intervals after administration in a morphine-dependent rat model.

| Time Post-Antagonist | Potency Ratio (Naloxone vs. 6-Alpha-Naloxol) |

| Early Phase (5-15 min) | 105- to 119-fold greater |

| Middle Phase (15-25 min) | 50- to 68-fold greater |

| Late Phase (25-35 min) | 9-fold greater |

This data, derived from research studies, illustrates the significant increase in the relative potency of 6-alpha-naloxol over a short period following its administration. hhs.govnih.gov

Preclinical Research and Behavioral Pharmacology

Models of Opioid Dependence and Withdrawal

The compound 6-alpha-naloxol, a reduced metabolite of naloxone (B1662785), has been utilized in preclinical studies to investigate the mechanisms underlying opioid withdrawal. In animal models, 6-alpha-naloxol, similar to its parent compound naloxone, can precipitate withdrawal symptoms in subjects with acute or chronic opioid dependence. nih.govnih.govresearchgate.net This precipitation of withdrawal is a key characteristic used to study the neurobiological adaptations that occur with repeated opioid exposure. The ability of an antagonist to induce withdrawal is thought to be related to its capacity to displace agonists from opioid receptors, thereby unmasking the underlying state of dependence. nih.gov

Research has demonstrated that both naloxone and 6-alpha-naloxol can elicit dose-dependent withdrawal responses. nih.gov These responses are often characterized by a range of somatic and behavioral signs, providing a quantifiable measure of the withdrawal state. nih.gov The investigation into the effects of 6-alpha-naloxol helps to elucidate the complex interplay between opioid agonists, antagonists, and the adapted nervous system.

In preclinical research, the severity of opioid withdrawal precipitated by antagonists like 6-alpha-naloxol is often quantified by observing and scoring a variety of somatic signs. These signs are indicative of the physical distress experienced by the animal upon abrupt cessation or antagonism of opioid effects. While specific studies on somatic signs precipitated solely by 6-alpha-naloxol are detailed within broader comparative analyses, the general methodology involves a checklist of observable behaviors.

Commonly assessed somatic signs in rodent models of precipitated withdrawal include, but are not limited to:

Jumping

Wet-dog shakes

Paw tremors

Teeth chattering

Piloerection (goosebumps)

Ptosis (drooping eyelids)

Studies comparing naltrexone (B1662487) and its reduced metabolite, 6-beta-naltrexol (B10792496) (structurally analogous to 6-alpha-naloxol), have shown that these antagonists can precipitate withdrawal jumping, wet-dog shakes, and paw tremors in mice with a history of acute or chronic morphine treatment. nih.gov The frequency or intensity of these signs within a specific timeframe after antagonist administration serves as a direct measure of withdrawal severity.

A key aspect of opioid dependence is the negative reinforcement associated with withdrawal, where an individual will work to avoid or escape the aversive state of withdrawal. In preclinical behavioral pharmacology, this is often modeled by assessing the suppression of operant responding for a reward, such as food. nih.govnih.gov The underlying principle is that the aversive state of precipitated withdrawal will disrupt motivated behavior.

Studies have effectively used this paradigm to compare the potency of 6-alpha-naloxol and naloxone. nih.govnih.gov In these experiments, animals are trained to perform a specific action, like pressing a lever, to receive a food pellet. Once the behavior is established, the animals are made dependent on an opioid, and then administered an antagonist. The subsequent decrease in lever-pressing for food is interpreted as a measure of the aversive, withdrawal-like state. Both naloxone and 6-alpha-naloxol have been shown to produce a dose-dependent suppression of this operant responding in morphine-dependent rats. nih.gov This model provides a sensitive and objective measure of the motivational-affective component of opioid withdrawal.

Comparative Potency Studies with Naloxone and Other Antagonists

The relative potency of 6-alpha-naloxol compared to naloxone is significantly influenced by the subject's history of morphine exposure. nih.govnih.gov In morphine-naïve rats, naloxone is only moderately more potent than 6-alpha-naloxol in suppressing operant responding. nih.govnih.gov However, this potency difference is dramatically amplified in animals with a history of morphine pretreatment.

One study found that while naloxone was approximately 5-fold more potent than 6-alpha-naloxol in morphine-naïve rats, this difference increased to a 65-fold greater potency for naloxone after a single or repeated morphine pretreatment. nih.govnih.gov This suggests that the neuroadaptations occurring during the development of dependence significantly alter the pharmacological sensitivity to these two antagonists. The increased relative potency of naloxone in dependent states highlights the differential effects these compounds have on an opioid-adapted nervous system.

Table 1: Relative Potency of Naloxone to 6-Alpha-Naloxol in Suppressing Operant Responding

| Morphine Pretreatment History | Potency Ratio (Naloxone vs. 6-Alpha-Naloxol) |

| Morphine-Naïve | 5-fold |

| Single Morphine Pretreatment | 65-fold |

| Repeat Morphine Pretreatment | 65-fold |

| Data sourced from studies examining the suppression of operant responding for food reward. nih.govnih.gov |

The relative potency of 6-alpha-naloxol and naloxone not only depends on prior opioid exposure but also varies over the time course of the precipitated withdrawal episode. nih.govnih.gov Studies examining the suppression of operant responding have divided the observation period into early and late phases following antagonist administration.

In the early phase of withdrawal (typically the first 5-15 minutes post-injection), the potency difference between naloxone and 6-alpha-naloxol is at its peak. nih.govnih.gov In morphine-pretreated rats, naloxone can be up to 100-fold more potent than 6-alpha-naloxol during this initial period. nih.gov However, as the withdrawal episode progresses into the late phase (around 25-35 minutes post-injection), the potency of 6-alpha-naloxol significantly increases, while the potency of naloxone remains relatively stable. nih.gov

This results in a marked decrease in the relative potency difference between the two antagonists in the later stages of withdrawal. nih.govnih.gov Specifically, the potency of 6-alpha-naloxol was observed to increase by 41- to 56-fold from the early to the late phase of testing in morphine-pretreated subjects. nih.gov In contrast, naloxone's potency showed only a modest and non-significant increase over the same period. nih.gov This dynamic shift in relative potency suggests potential differences in the pharmacokinetic or pharmacodynamic properties of 6-alpha-naloxol compared to naloxone, particularly concerning their actions within the central nervous system over time. nih.govnih.gov

Table 2: Change in Antagonist Potency from Early to Late Phase of Withdrawal in Morphine-Pretreated Rats

| Antagonist | Potency Increase (Early to Late Phase) |

| 6-Alpha-Naloxol | 41- to 56-fold |

| Naloxone | 3.5- to 4.4-fold (not statistically significant) |

| Data reflects the change in potency to suppress operant responding. nih.gov |

Conditioned Place Aversion (CPA) Studies

Conditioned Place Aversion (CPA) is a widely utilized paradigm in preclinical research to assess the aversive properties of pharmacological compounds, including the negative affective states associated with opioid withdrawal. nih.gov In the context of 6-alpha naloxol (B12781492), studies have sought to characterize its potential to induce aversion in both opioid-naïve and opioid-dependent subjects.

In opioid-dependent animal models, the administration of an opioid antagonist can precipitate withdrawal symptoms, creating an aversive internal state that the animal learns to associate with a specific environment. This learned association results in future avoidance of that environment. Research comparing the effects of 6-alpha naloxol and the non-selective opioid antagonist naloxone has shown that both can precipitate withdrawal. However, their relative potency and the duration of their effects differ significantly. For instance, studies have indicated that naloxone can elicit withdrawal jumping and conditioned place aversion up to 24–48 hours after chronic morphine treatment has ceased. nih.gov In contrast, even at doses 100 times higher, this compound did not produce significant effects beyond 4–8 hours post-morphine. nih.gov This suggests that while this compound can induce CPA in morphine-dependent animals, its aversive properties in this context may be of a shorter duration compared to naloxone.

In opioid-naïve animals, high doses of opioid antagonists can induce aversive effects, which is thought to be due to the blockade of endogenous opioid systems. nih.gov This can lead to the development of a conditioned place aversion. nih.gov While much of the literature focuses on naloxone in this regard, the comparative studies with this compound in dependent models provide a framework for understanding its potential aversive profile. The ability of an antagonist to produce CPA in naïve animals is an important characteristic, distinguishing it from neutral antagonists that may only produce effects in the presence of an exogenous opioid agonist.

Behavioral Assessments in Animal Models

The effects of this compound on learned behaviors have been investigated using operant conditioning paradigms, where animals perform a specific action to receive a reward. These studies are crucial for understanding how a compound might interfere with motivated behavior.

In studies using rat models, both this compound and naloxone were found to produce a dose-dependent decrease in operant responding under various conditions of morphine exposure (morphine-naïve, single morphine exposure, and repeat morphine exposure). nih.gov As the history of morphine treatment increased, the dose-response curves for both antagonists shifted to the left, indicating increased potency in precipitating withdrawal effects that suppress behavior. nih.gov

A key finding was the difference in relative potency between the two antagonists. In morphine-naïve rats, there was a nonsignificant 5-fold difference in potency. However, after a single or repeated morphine pretreatment, this grew to a significant 65-fold difference, with naloxone being the more potent compound. nih.gov

Further analysis revealed that this compound's potency increased as the test session progressed, a characteristic not observed with naloxone. nih.gov In morphine-naïve rats, there was no clear dose-dependent effect for this compound in the early phase of testing, but it did show dose-dependent suppression in the middle and late phases. nih.gov This suggests a potential difference in the onset or mechanism of action on operant behavior compared to naloxone.

| Treatment Condition | Potency Difference (Naloxone vs. 6-Alpha-Naloxol) | Significance |

|---|---|---|

| Morphine Naïve | ~5-fold | Nonsignificant |

| Single Morphine Pretreatment | ~65-fold | Significant (p<0.05) |

| Repeat Morphine Pretreatment | ~65-fold | Significant (p<0.05) |

Research on Opioid-Induced Gastrointestinal Dysfunction

Opioid-induced constipation (OIC) is a prevalent side effect of opioid therapy, resulting from the activation of µ-opioid receptors in the enteric nervous system. nih.govresearchgate.net This activation leads to decreased gastrointestinal motility and fluid secretion. researchgate.net Preclinical research has focused on developing peripherally acting µ-opioid receptor antagonists (PAMORAs) that can counteract these effects without compromising centrally mediated analgesia. researchgate.netnih.gov

Compounds structurally related to this compound, such as naloxegol (B613840) (a pegylated derivative of naloxol) and 6β-naltrexol, have been extensively studied in this regard. nih.govnih.govresearchgate.net In preclinical rat models, naloxegol has been shown to effectively antagonize morphine-induced inhibition of gastrointestinal transit. nih.gov These studies provide a strong rationale for the therapeutic potential of naloxol-based compounds in managing OIC. The development of PAMORAs represents a targeted approach to OIC, aiming to specifically address the underlying pathophysiology within the gastrointestinal tract. dovepress.com

| Parameter | Compound | ED₅₀ (Oral Dose, mg/kg) |

|---|---|---|

| Antagonism of Morphine-Induced Inhibition of Gastrointestinal Transit | Naloxegol | 23.1 |

| Naloxone | 0.69 | |

| Antagonism of Morphine-Induced Antinociception (Hot Plate Assay) | Naloxegol | 55.4 |

| Naloxone | 1.14 |

The therapeutic strategy for treating OIC with compounds like this compound derivatives hinges on the principle of peripheral selectivity. researchgate.net An ideal agent would antagonize opioid receptors in the gut without crossing the blood-brain barrier, thereby preserving the analgesic effects of the opioid medication. nih.gov

Naloxegol, a derivative of naloxol, is designed to be a peripherally acting µ-opioid receptor antagonist. nih.govres.services Its structure limits its ability to penetrate the central nervous system. nih.gov In vitro studies have confirmed that naloxegol acts as a neutral, competitive antagonist at the human µ-opioid receptor. nih.gov Similarly, 6β-naltrexol has been characterized as a peripherally selective opioid antagonist that potently blocks morphine-induced slowing of gastrointestinal transit in preclinical and clinical settings. nih.gov This peripheral restriction is key to its mechanism of action, allowing it to target the gastrointestinal side effects of opioids directly. researchgate.net The research on these related compounds underscores the potential for naloxol-based structures to function as effective PAMORAs for the management of opioid-induced bowel dysfunction. dovepress.com

Analytical Methodologies for Research and Monitoring

Isolation and Quantification in Biological Matrices

The accurate measurement of 6-alpha-naloxol in biological matrices such as plasma, urine, and tissue is essential for understanding the pharmacokinetics of its parent drug, naloxone (B1662785). The choice of analytical technique depends on factors like the required sensitivity, selectivity, the complexity of the matrix, and the specific research or monitoring question.

Thin-Layer Chromatography (TLC) is a well-established method used for the separation and identification of drugs from various samples, including biological extracts. analyticaltoxicology.com This technique operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a flat carrier) and a liquid mobile phase that moves up the plate. analyticaltoxicology.comnih.gov

For the analysis of opioids and their metabolites, TLC serves as a qualitative screening tool. nih.gov While modern high-performance TLC (HPTLC) can offer quantitative results, conventional TLC is often used for preliminary identification due to its simplicity, low cost, and speed. analyticaltoxicology.com After separation on the TLC plate, spots corresponding to specific compounds are visualized using chemical reagents or under UV light. nih.gov Although it can lack the high sensitivity and specificity of chromatographic methods coupled with mass spectrometry, its utility in initial screening, especially in resource-limited settings, is significant. researchgate.net

Gas-Liquid Chromatography (GLC), a subtype of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. In GLC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid on an inert solid support inside a column. mdpi.com Before analysis, non-volatile compounds like 6-alpha-naloxol often require a derivatization step to increase their volatility and thermal stability. researchgate.net

GLC has been employed for the determination of related opioid antagonists and their metabolites in plasma. researchgate.net The method offers high resolution, but its application can be limited by the need for derivatization, which adds a step to sample preparation. Detection is commonly performed using a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter offering enhanced sensitivity for nitrogen-containing compounds like 6-alpha-naloxol. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of drugs and their metabolites in biological fluids. It offers high resolution and sensitivity and can be readily automated. Several HPLC methods have been developed for the simultaneous determination of opioid antagonists and their metabolites. nih.gov

A common approach involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix (e.g., serum or plasma). nih.govnih.gov The extract is then injected into the HPLC system. A reverse-phase column, such as an ODS (octadecylsilane) column, is typically used for separation. nih.gov Detection can be achieved using various detectors, with electrochemical detection being particularly sensitive for compounds like naltrexone (B1662487) and its metabolites. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Related Opioid Antagonists This table is based on a method developed for naltrexone and its major metabolite, 6-β-naltrexol, which demonstrates a typical approach applicable to 6-alpha-naloxol.

| Parameter | Details | Reference |

| Extraction | Liquid-liquid extraction with butyl acetate (B1210297) from basic solution (pH 9). | nih.gov |

| Internal Standard | Nalorphine | nih.gov |

| Column | Reverse-phase ODS-column | nih.gov |

| Mobile Phase | NaH₂PO₄-solution with acetonitrile, octanesulfonic acid, and tetraethylammonium (B1195904) hydrogen sulphate. | nih.gov |

| Detector | Electrochemical Detector | nih.gov |

| Limit of Quantification | 1.0 ng/ml (for 6-β-naltrexol) | nih.govresearchgate.net |

| Recovery | 75% (for 6-β-naltrexol) | nih.govresearchgate.net |

This type of validated method demonstrates suitability for the precise determination of opioid metabolites in human serum for research and clinical monitoring. nih.gov

Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. bioanalysis-zone.commdpi.com This hybrid technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net For a compound like 6-alpha-naloxol, LC-MS/MS allows for its detection and quantification at very low concentrations (in the range of ng/mL or even lower) in complex matrices like plasma, urine, and tissue homogenates. nih.govchromatographyonline.com

The process typically involves a sample preparation step, such as solid-phase extraction (SPE), followed by chromatographic separation and detection by a mass spectrometer. nih.govnih.gov The mass spectrometer is often a triple quadrupole instrument operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net This specificity minimizes interference from other components in the biological matrix. nih.gov LC-MS methods are indispensable for pharmacokinetic studies and sensitive forensic analyses. bioanalysis-zone.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly specific and sensitive technique used extensively in forensic toxicology and clinical chemistry. nist.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Similar to GLC, analysis of 6-alpha-naloxol via GC-MS typically requires derivatization to make the molecule volatile enough for gas-phase analysis. researchgate.net

The key advantage of GC-MS is the production of mass spectra that serve as a molecular fingerprint, allowing for highly reliable identification of the compound. nist.gov The specificity of negative ion chemical ionization mass spectrometry, combined with the resolving power of capillary column chromatography, can achieve quantification limits as low as 0.1 ng/mL for related compounds. researchgate.net This makes GC-MS a robust and reliable method for detecting opioid metabolites in various biological samples. spectroscopyonline.com

Table 2: Key Considerations for GC-MS Analysis

| Aspect | Description | Reference |

| Sample Preparation | Often involves solid-phase extraction (SPE) or liquid-liquid extraction. | researchgate.netspectroscopyonline.com |

| Derivatization | Frequently required to increase the volatility of polar metabolites. | researchgate.net |

| Ionization Mode | Electron Ionization (EI) for library matching or Chemical Ionization (CI) for enhanced molecular ion signal. | researchgate.netnist.gov |

| Selectivity | High; mass spectra provide a unique pattern for confident identification. | nist.gov |

| Application | Widely used in forensic toxicology, urine drug testing, and clinical toxicology. | nist.govcerilliant.com |

Application in Pharmaceutical and Forensic Research Settings

The analytical methods for 6-alpha-naloxol are applied in two primary domains: pharmaceutical research and forensic science.

In forensic research and toxicology , the detection of 6-alpha-naloxol in biological samples like urine or blood is crucial. cerilliant.com It serves as a biomarker confirming the administration of naloxone, which is widely used to reverse the effects of opioid overdose. cerilliant.com Forensic laboratories use highly sensitive methods like LC-MS/MS and GC-MS to test for naloxone and its metabolites to monitor compliance in substance abuse treatment programs or as part of post-mortem toxicological investigations. chromatographyonline.comrevvity.com The development of rapid and cost-effective analytical methods for opioids and their antagonists in various matrices, including challenging ones like bone, is an active area of forensic research. revvity.com

Utility as a Certified Reference Material for Naloxone Testing

6-Alpha-Naloxol is widely utilized as a certified reference material in the quantitative analysis of naloxone. cerilliant.com Its structural similarity to naloxone makes it an ideal internal standard in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable, well-characterized internal standard like 6-alpha-naloxol is critical for correcting variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical results.

Certified reference materials of 6-alpha-naloxol are available from various suppliers and are produced and certified in accordance with ISO 17034 and ISO/IEC 17025 standards, ensuring their quality and traceability. caymanchem.com These standards are suitable for a range of applications, including pharmaceutical research, urine drug testing, and forensic analysis. cerilliant.com

Detailed Research Findings

A validated LC-MS/MS method for the simultaneous determination of naloxone and 6-alpha-naloxol in plasma highlights its utility. In a study by Bandaru et al. (2018), a rapid, sensitive, and selective method was developed and validated for the analysis of both compounds in African Green Monkey plasma. osti.gov This method employed a simple solid-phase extraction for sample preparation, followed by separation on a C18 analytical column. The detection was achieved using a triple quadrupole tandem mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). osti.gov

The method demonstrated excellent linearity over a concentration range of 1.5–100 ng/mL, with a coefficient of determination (R²) greater than 0.9950. osti.gov The precision and accuracy of the method were well within the accepted criteria for analytical methods (≤15%). osti.gov

The following tables summarize the typical parameters for an LC-MS/MS method for the analysis of naloxone using 6-alpha-naloxol as a reference material, based on published research.

Table 1: Chromatographic Conditions

| Parameter | Details |

| Analytical Column | Halo C18, 2.1 × 50 mm, 2.7µ |

| Mobile Phase | Methanol-water-formic acid |

| HPLC System | Agilent 1290 Infinity HPLC |

| Flow Rate | Not specified |

| Injection Volume | Not specified |

| Column Temperature | Not specified |

Data sourced from Bandaru et al. (2018). osti.gov

Table 2: Mass Spectrometry Parameters

| Parameter | Details |

| Mass Spectrometer | SCIEX QTRAP 6500+ triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Molecular Ion Transition (Naloxone) | 328.0/212.0 m/z |

| Molecular Ion Transition (6-Alpha-Naloxol) | 330.0/185.0 m/z |

| Internal Standard Transition (Naloxone-D5) | 333.1/212.0 m/z |

Data sourced from Bandaru et al. (2018). osti.gov

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1.5–100 ng/mL |

| Coefficient of Determination (R²) | >0.9950 |

| Inter-day Precision | ≤15% |

| Intra-day Precision | ≤15% |

| Inter-day Accuracy | ≤15% |

| Intra-day Accuracy | ≤15% |

Data sourced from Bandaru et al. (2018). osti.gov

These findings underscore the critical role of 6-alpha-naloxol as a certified reference material in the development and validation of reliable analytical methods for naloxone. The use of 6-alpha-naloxol as an internal standard allows for the accurate quantification of naloxone in complex biological matrices, which is fundamental for pharmacokinetic studies, clinical monitoring, and forensic investigations.

Academic and Research Applications of 6 Alpha Naloxol

Contribution to the Development of Novel Opioid Antagonist Therapeutics

The research distinguishing neutral antagonists like 6-alpha-naloxol from inverse agonists like naloxone (B1662785) has profound implications for the development of new opioid-related medications. nih.govcsbsju.edu A significant drawback of traditional antagonists such as naloxone and naltrexone (B1662487) is their capacity to induce severe precipitated withdrawal in dependent individuals. nih.govelsevierpure.com

The exploration of neutral antagonists offers a promising therapeutic avenue. nih.gov These compounds, which block the effects of opioid agonists without suppressing the receptor's basal signaling, have the potential to be developed into therapeutics that carry a lower risk of causing adverse withdrawal effects. nih.govmdpi.com This could be advantageous in several clinical scenarios, including the treatment of opioid overdose and the development of abuse-deterrent formulations where an antagonist is combined with an agonist. nih.gov The research conducted with 6-alpha-naloxol and the related compound 6-beta-naltrexol (B10792496) provides a critical "proof-of-concept" for this strategy, demonstrating that it is possible to separate the desired receptor-blocking effects from the harsh withdrawal-precipitating effects associated with inverse agonism. nih.govelsevierpure.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Alpha Naloxol (B12781492) |

| 6-beta-naltrexol |

| Buprenorphine |

| Methadone |

| Morphine |

| Nalmefene |

| Naloxone |

| Naltrexone |

| Oxycodone |

Design Principles for Peripherally Restricted Opioid Antagonists

The development of peripherally restricted opioid antagonists is a critical area of research aimed at mitigating the adverse effects of opioid analgesics without compromising their central pain-relieving properties. The foundational design principle involves modifying the chemical structure of known opioid antagonists to limit their ability to cross the blood-brain barrier. 6-Alpha-Naloxol serves as a key scaffold in the application of these principles.

One of the primary strategies is to increase the hydrophilicity and molecular size of the antagonist molecule. A prominent example derived from this strategy is naloxegol (B613840), which is a pegylated (polyethylene glycol-modified) derivative of naloxol. researchgate.net The attachment of a polyethylene (B3416737) glycol (PEG) chain to the 6-hydroxyl group of the naloxol structure significantly increases its molecular weight and polarity. This modification makes the molecule a substrate for the P-glycoprotein efflux transporter, an active pump at the blood-brain barrier that effectively removes the drug from the central nervous system, thus restricting its activity to peripheral tissues.

| Design Strategy | Mechanism | Example Compound |

| Pegylation | Increases molecular size and hydrophilicity, promoting P-glycoprotein efflux. | Naloxegol |

| Structural Modification | Altering the core structure to limit blood-brain barrier penetration. | Derivatives of 6-Alpha-Naloxol |

Understanding of Opioid Metabolism and Pharmacokinetic Variability in Research

6-Alpha-Naloxol is a significant metabolite in the biotransformation of naloxone and plays a role in understanding the complexities of opioid metabolism and pharmacokinetic variability. Naloxone is metabolized in the liver primarily through glucuronidation and the reduction of the 6-keto group. This reduction is stereospecific, leading to the formation of 6-alpha-naloxol and 6-beta-naloxol. nih.gov

Studying the formation and disposition of 6-alpha-naloxol provides insights into the enzymatic processes governing opioid antagonist metabolism. This knowledge is crucial for predicting drug-drug interactions and understanding inter-individual differences in response to naloxone-based therapies. For example, variations in liver function can significantly impact the metabolism of naloxone to its various metabolites, including 6-alpha-naloxol. nih.gov

| Parent Compound | Metabolic Process | Key Metabolite | Research Significance |

| Naloxone | Stereospecific reduction of the 6-keto group. | 6-Alpha-Naloxol | Understanding pharmacokinetic variability and the pharmacological activity of metabolites. researchgate.netnih.gov |

| Naloxone | Glucuronidation | Naloxone-3-glucuronide (B1512897) | Primary route of naloxone metabolism. nih.gov |

Future Directions in 6 Alpha Naloxol Research

Further Elucidation of Receptor Interactions and Downstream Signaling Pathways

A critical area for future investigation is the detailed characterization of 6-alpha-naloxol's interactions with opioid receptors and the subsequent intracellular signaling cascades. While it is known to be an active metabolite of naloxone (B1662785) with affinity for μ- and δ-opioid receptors, the nuances of its binding and the specific signaling pathways it modulates are not fully understood. fiercebiotech.com

Furthermore, studies exploring the impact of 6-alpha-naloxol on downstream effectors, such as the extracellular signal-regulated kinase (ERK) pathway, are warranted. The ERK signaling cascade is known to be involved in the cellular responses to opioid withdrawal. nih.govnih.gov Understanding how 6-alpha-naloxol influences these pathways could help to explain its in vivo effects.

Research into how specific receptor characteristics might influence the action of 6-alpha-naloxol is also a promising avenue. For example, mutations in the μ-opioid receptor, such as at the His297 residue, have been shown to alter the signaling properties of naloxone, causing it to act more like an agonist. nih.gov Investigating whether similar phenomena occur with 6-alpha-naloxol could deepen our understanding of the structural determinants of opioid receptor activation and antagonism.

Comprehensive Time-Course Analysis of Pharmacological Effects and Receptor Occupancy

Studies have indicated that the relative potency of 6-alpha-naloxol to precipitate withdrawal from morphine dependence changes over time. pcrm.orgnih.gov Specifically, the potency of 6-alpha-naloxol significantly increases in the later phases of testing (25-35 minutes post-administration) compared to the early phase (5-15 minutes post-administration). pcrm.org This suggests a delayed onset of action at opioid receptors in the central nervous system, which may contribute to its reduced potency relative to naloxone under certain conditions. pcrm.orgnih.govmdpi.com

Future research should build upon these findings by conducting comprehensive time-course analyses that correlate the pharmacological effects of 6-alpha-naloxol with its pharmacokinetic profile and receptor occupancy in the brain. This could involve using advanced in vivo imaging techniques to visualize and quantify the binding of 6-alpha-naloxol to opioid receptors over time. A quantitative systems pharmacology (QSP) model, similar to those developed for naloxone and fentanyl, could also be a powerful tool. frontiersin.org Such a model would integrate data on plasma and brain pharmacokinetics with receptor binding dynamics to predict the competition between 6-alpha-naloxol and opioid agonists at the receptor level over time. frontiersin.org

The table below summarizes key findings from a study comparing the potency of naloxone and 6-alpha-naloxol over time, highlighting the significant increase in 6-alpha-naloxol's potency in the later stages of testing. pcrm.org

Table 1: Time-Dependent Potency of 6-Alpha-Naloxol

| Time Point | Potency Increase of 6-Alpha-Naloxol (vs. Early Phase) |

|---|---|

| Early Phase (5-15 min) | - |

| Late Phase (25-35 min) | 41-56 fold |

Development of Advanced Methodological Approaches in Preclinical and Translational Models

To better predict the clinical effects of 6-alpha-naloxol and its derivatives, it is crucial to develop and utilize more sophisticated preclinical and translational research models. While traditional animal models have been instrumental, there is a growing recognition of the need for models that more accurately recapitulate human physiology. nih.gov

A particularly promising area is the use of human-on-a-chip or microphysiological systems . pcrm.orgnih.govhesperosinc.com These devices contain multiple human cell types cultured in a way that mimics the structure and function of human organs and their interactions. nih.govhesperosinc.com A multi-organ-on-a-chip platform could be used to study the pharmacokinetics and pharmacodynamics of 6-alpha-naloxol in a more human-relevant context, assessing its effects on various organ systems simultaneously. hesperosinc.com For instance, a system incorporating liver cells could provide insights into its metabolism, while the inclusion of neuronal cells could model its effects on the central nervous system. grantome.comhesperosinc.com

Another advanced approach is the use of organoids , which are three-dimensional cell cultures derived from stem cells that self-organize to form structures resembling miniature organs. frontiersin.orgnih.govnih.gov Brain organoids, for example, could be used to study the effects of 6-alpha-naloxol on human neuronal networks in a controlled in vitro setting. fiercebiotech.com These models offer the potential for higher throughput screening of novel 6-alpha-naloxol derivatives and for investigating the mechanisms of action in a system that is genetically and physiologically closer to humans than animal models. fiercebiotech.comnih.gov

The integration of these advanced models into the research pipeline for 6-alpha-naloxol will be essential for improving the translation of preclinical findings to clinical applications and for ultimately realizing the full potential of this compound and its future derivatives.

Q & A

Q. How should researchers interpret conflicting data on 6α-Naloxol's environmental persistence and bioaccumulation potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.